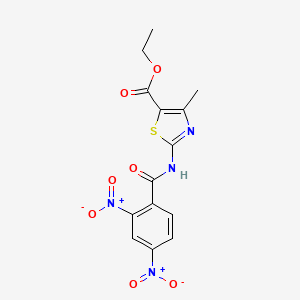

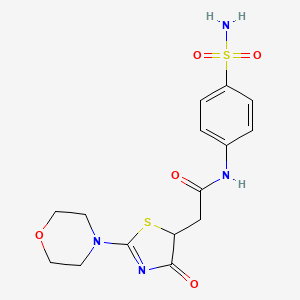

![molecular formula C6H5N3O B2357414 1H-Imidazo[4,5-C]pyridin-2(3H)-one CAS No. 7397-68-4](/img/structure/B2357414.png)

1H-Imidazo[4,5-C]pyridin-2(3H)-one

Overview

Description

1H-Imidazo[4,5-C]pyridin-2(3H)-one is a chemical compound with the linear formula C6H5N3O . It has a molecular weight of 135.13 . This compound has been used in the development of various drugs and has shown potential in numerous disease conditions .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies . For instance, a study reported the discovery of a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat neuropathic pain . The compound was developed starting with a screening hit from an in-house compound library, and iterative optimization resulted in the potent BET inhibitor DDO-8926 .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The compound has various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

This compound derivatives have been found to exhibit various biological activities. They have been reported to inhibit the bromodomain and extra-terminal (BET) proteins, reducing neuroinflammation and excitability . They have also been reported as potent inhibitors of mitogen and stress-activated protein kinase-1 .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a sealed container at room temperature .Scientific Research Applications

Molecular Structure and Vibrational Properties

1H-Imidazo[4,5-C]pyridin-2(3H)-one's molecular structure and vibrational properties have been extensively studied. Lorenc et al. (2008) used density functional theory (DFT) to determine its molecular structure and vibrational energy levels, aligning well with X-ray data. This compound exhibits a medium-strong hydrogen bond of the type NH…N, essential for its structural stability. The position of the NH group at the imidazole unit varies depending on the substitution of the methyl group at the pyridine ring (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Dymińska et al. (2013) also analyzed 1H-imidazo[4,5-c]pyridine's molecular structures in both monomeric and dimeric forms, comparing experimental XRD, IR, and Raman study results with theoretical data. The compound's stability, arising from charge delocalization and the presence of an N-H···N intermolecular hydrogen bond, was a focal point of their study (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Antiproliferative and Anticancer Activity

Liszkiewicz et al. (2003) studied the antiproliferative activity of 2-thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives against human cancer cell lines. Some compounds exhibited cytotoxic activity, highlighting the potential of this compound in developing new anticancer drugs (Liszkiewicz, Kowalska, Nawrocka, Wójcicka, Wietrzyk, Nasulewicz, Pełlczyńska, & Opolski, 2003).

Kirwen et al. (2016) also explored the potential of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives as anticancer and anti-inflammatory agents. They found moderate cytotoxic activity against various cancer cell lines and identified a compound with selective COX-2 inhibitory activity, useful for developing new therapeutic agents (Kirwen et al., 2016).

Synthesis and Chemical Modifications

Tolkunov et al. (2021) focused on the synthesis of new derivatives of imidazo[1,5-a]pyrimidine, demonstrating a conversion into 3H-imidazo[4,5-b]pyridine under acidic conditions. This conversion is a new version of Dimroth rearrangement, showcasing the compound's versatility in chemical reactions (Tolkunov, Tolkunov, Smirnova, & Tolkunov, 2021).

Mechanism of Action

Target of Action

The primary targets of 1H-Imidazo[4,5-C]pyridin-2(3H)-one are Cyclin-Dependent Kinase 2 (CDK2) and microtubules . CDK2 is a crucial regulator of the cell cycle, and microtubules are essential for cell division.

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as a CDK2 inhibitor , preventing the progression of the cell cycle. It also inhibits microtubule assembly formation , disrupting the structure necessary for cell division .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition prevents the cell from progressing through the cycle, leading to cell cycle arrest. By inhibiting microtubule assembly, it disrupts the mitotic spindle formation pathway , preventing cell division .

Pharmacokinetics

Its molecular weight of185.185 Da suggests it may have good bioavailability, as compounds under 500 Da typically have better absorption and distribution in the body.

Result of Action

The inhibition of CDK2 and microtubule assembly by this compound leads to cell cycle arrest and prevention of cell division . This can result in the death of rapidly dividing cells, such as cancer cells, making the compound a potential anticancer agent.

Safety and Hazards

The safety information for 1H-Imidazo[4,5-C]pyridin-2(3H)-one indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

1,3-dihydroimidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSVBILSBHWRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

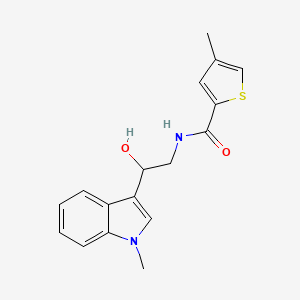

![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)

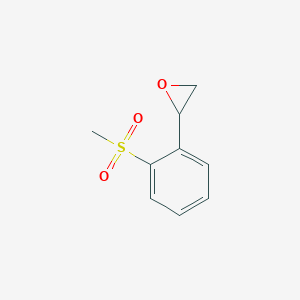

![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

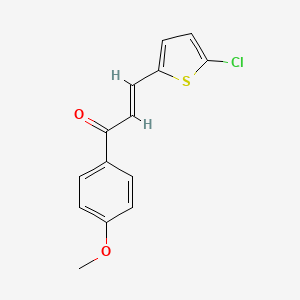

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)

![7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)

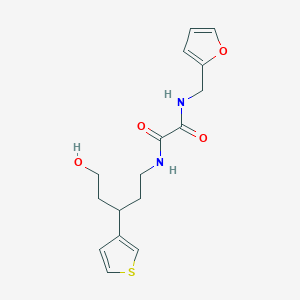

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)